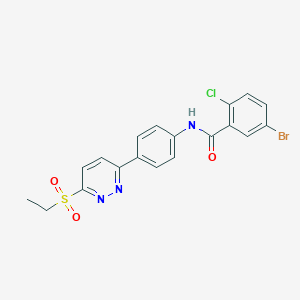

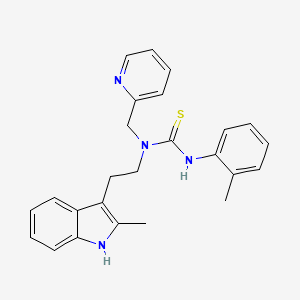

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(o-tolyl)thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(o-tolyl)thiourea" is a complex molecule that appears to be a derivative of thiourea with multiple substituents including a pyridine ring and an indole moiety. Thiourea derivatives are known for their wide range of applications in medicinal chemistry and as corrosion inhibitors . The presence of the pyridine ring suggests potential biological activity, as pyridine-based heterocycles are common in drug design .

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an amine with an isothiocyanate. For example, the synthesis of a related compound was achieved using an amino ester as a starting material, which reacted with phenylisothiocyanate to afford a thiourea derivative . Similarly, the synthesis of the compound would likely involve the reaction of an appropriate amine with an isothiocyanate under conditions that would allow for the formation of the desired thiourea linkage.

Molecular Structure Analysis

The molecular structure of thiourea derivatives can be elucidated using spectroscopic methods such as FT-IR, NMR, and mass spectrometry . For instance, the structure of a related thiourea compound was confirmed by FT-IR, 1H-NMR, and mass spectrometry . These techniques would provide detailed information about the functional groups, the configuration around the sulfur atom, and the overall molecular conformation.

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions due to their functional groups. They can undergo cyclization reactions to form different heterocyclic compounds . Additionally, the reactivity of the nitrogen atoms in the thiourea moiety can lead to interactions with biomolecules, such as DNA, which is relevant for understanding their biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives, such as their chemical potential, hardness, ionization potential, and electron affinity, can be studied using computational methods like Density Functional Theory (DFT) . These properties are crucial for predicting the reactivity and stability of the compounds. Furthermore, the solubility, melting point, and other physical properties would be important for practical applications, such as in the development of pharmaceuticals or as corrosion inhibitors .

科学的研究の応用

Antiviral and Antiallergic Agents

Compounds with thiourea derivatives have been evaluated for their potential in inhibiting the human immunodeficiency virus type 1 reverse transcriptase, an approach relevant for antiviral therapy. For example, derivatives bearing specific moieties exhibited significant inhibitory activity, although less potent than known drugs like nevirapine or trovirdine (Heinisch et al., 1997). Similarly, N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been synthesized and tested as novel antiallergic compounds, showing potential for future therapeutic applications (Menciu et al., 1999).

Antimicrobial and Antifungal Activity

Novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties were synthesized and demonstrated considerable antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, highlighting their potential as antifungal agents (Wang et al., 2018).

Catalysis and Synthetic Applications

The synthesis and characterization of thiourea derivatives for applications as chromoionophores are significant for materials science, offering insights into molecular recognition and sensing mechanisms. These compounds have been studied for their stretching modes in IR spectroscopy and absorption in UV-Vis spectroscopy, indicating their utility in analytical chemistry (IOSR Journals et al., 2013).

Anticonvulsant Properties

Schiff bases containing thiourea moieties synthesized from 3-aminomethyl pyridine and various aldehydes/ketones have been screened for anticonvulsant activity, revealing some compounds with significant protective effects against seizures. This research could contribute to the development of new anticonvulsant drugs (Pandey & Srivastava, 2011).

Antioxidant Activity

Some heterocyclic Schiff bases have been synthesized and evaluated for their antioxidant and antimicrobial activities, with findings indicating moderate to good efficacy. This suggests potential applications in developing new therapeutic agents with antioxidant properties (Youssef & Amin, 2012).

特性

IUPAC Name |

1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)-1-(pyridin-2-ylmethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4S/c1-18-9-3-5-12-23(18)28-25(30)29(17-20-10-7-8-15-26-20)16-14-21-19(2)27-24-13-6-4-11-22(21)24/h3-13,15,27H,14,16-17H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUSQYMJPDQXDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)N(CCC2=C(NC3=CC=CC=C32)C)CC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(o-tolyl)thiourea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzyl)-1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxamide](/img/structure/B2503642.png)

![2-[2-(4-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B2503643.png)

![8-(2-bromoethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503647.png)

![N-(benzo[b]thiophen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2503649.png)

![2-[4-[4-(4-Ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2503654.png)

![1'-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2503657.png)

![N-[3-(2-Methylindol-1-yl)propyl]prop-2-enamide](/img/structure/B2503661.png)